4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline
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Overview
Description
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a nitro group, and a piperidinylmethoxy group attached to an aniline core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Piperidinylmethoxylation: The attachment of the piperidinylmethoxy group to the aniline core.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, methanol or other methoxylating agents for methoxylation, and appropriate bases or catalysts for the final step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and piperidinylmethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidinylmethoxy group can interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
825619-48-5 |
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Molecular Formula |
C14H21N3O4 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
4-methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline |
InChI |
InChI=1S/C14H21N3O4/c1-16-5-3-10(4-6-16)9-21-14-7-11(15)12(17(18)19)8-13(14)20-2/h7-8,10H,3-6,9,15H2,1-2H3 |
InChI Key |
HXRKEJLGNHQPNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC |
Origin of Product |
United States |
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